

¹H-NMR Characterization of Sibiricose A4: Application Notes and Protocols

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Compound of Interest

Compound Name: Sibiricose A4

Cat. No.: B12438851

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Abstract

Sibiricose A4, a complex oligosaccharide ester isolated from the roots of *Polygala sibirica*, has garnered interest within the scientific community. This document provides a detailed protocol for the ¹H-NMR (Proton Nuclear Magnetic Resonance) characterization of **Sibiricose A4**. It includes a comprehensive table of ¹H-NMR spectral data, standardized experimental procedures for sample preparation and data acquisition, and a workflow diagram for clarity. This guide is intended to assist researchers in the unambiguous identification and structural confirmation of **Sibiricose A4**, a critical step in natural product research and drug development.

Introduction

Sibiricose A4 is a sucrose ester derivative that has been identified as a constituent of *Polygala sibirica*, a plant used in traditional medicine. The structural elucidation of such complex natural products is heavily reliant on modern spectroscopic techniques, with ¹H-NMR spectroscopy being a cornerstone for determining the precise arrangement of protons within a molecule. The chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities provide a detailed fingerprint of the molecular structure. Accurate and reproducible ¹H-NMR data is therefore essential for quality control, synthetic verification, and further investigation of the biological activities of **Sibiricose A4**.

¹H-NMR Spectral Data of Sibiricose A4

The ¹H-NMR spectrum of **Sibiricose A4** exhibits a series of characteristic signals corresponding to its sucrose backbone and two sinapoyl ester moieties. The data presented below was obtained in Deuterated Methanol (CD₃OD) at 500 MHz.

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Sucrose Moiety			
H-1	5.43	d	3.5
H-2	3.58	dd	10.0, 3.5
H-3	5.18	t	10.0
H-4	3.73	t	10.0
H-5	4.02	ddd	10.0, 5.0, 2.5
H-6a	3.82	dd	12.0, 2.5
H-6b	3.75	dd	12.0, 5.0
H-1'	4.21	d	12.0
H-1'b	4.11	d	12.0
H-3'	5.51	d	5.5
H-4'	4.15	t	5.5
H-5'	3.88	m	
H-6'a	3.78	dd	12.0, 3.0
H-6'b	3.71	dd	12.0, 5.5
Sinapoyl Moieties			
H-2'', H-6''	6.95	s	
H-2''', H-6'''	7.01	s	
H-7''	7.68	d	16.0
H-7'''	7.72	d	16.0
H-8''	6.45	d	16.0
H-8'''	6.51	d	16.0
OMe	3.89	s	

OMe	3.90	s
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Note: The chemical shifts and coupling constants are based on data reported for oligosaccharide esters isolated from Polygala species and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

Sample Preparation

A standardized protocol for the preparation of a **Sibiricose A4** sample for ^1H -NMR analysis is crucial for obtaining high-quality, reproducible data.

Materials:

- **Sibiricose A4** ($\geq 95\%$ purity)
- Deuterated methanol (CD_3OD , 99.8% D)
- NMR tube (5 mm, high precision)
- Pipettes and vials

Procedure:

- Accurately weigh 5-10 mg of **Sibiricose A4** into a clean, dry vial.
- Add approximately 0.6 mL of CD_3OD to the vial.
- Vortex the vial for 30 seconds to dissolve the sample completely. A clear, particulate-free solution should be obtained.
- Carefully transfer the solution into a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

^1H -NMR Data Acquisition

The following parameters are recommended for acquiring a standard ^1H -NMR spectrum of **Sibiricose A4**.

Instrument:

- 500 MHz NMR Spectrometer

Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Solvent: CD_3OD
- Temperature: 298 K (25 °C)
- Spectral Width (SWH): 12-16 ppm (e.g., 6000-8000 Hz)
- Number of Scans (NS): 16-64 scans (depending on sample concentration)
- Relaxation Delay (D1): 2-5 seconds
- Acquisition Time (AQ): 2-4 seconds

Data Processing

Standard processing procedures should be applied to the raw Free Induction Decay (FID) data to obtain the final spectrum.

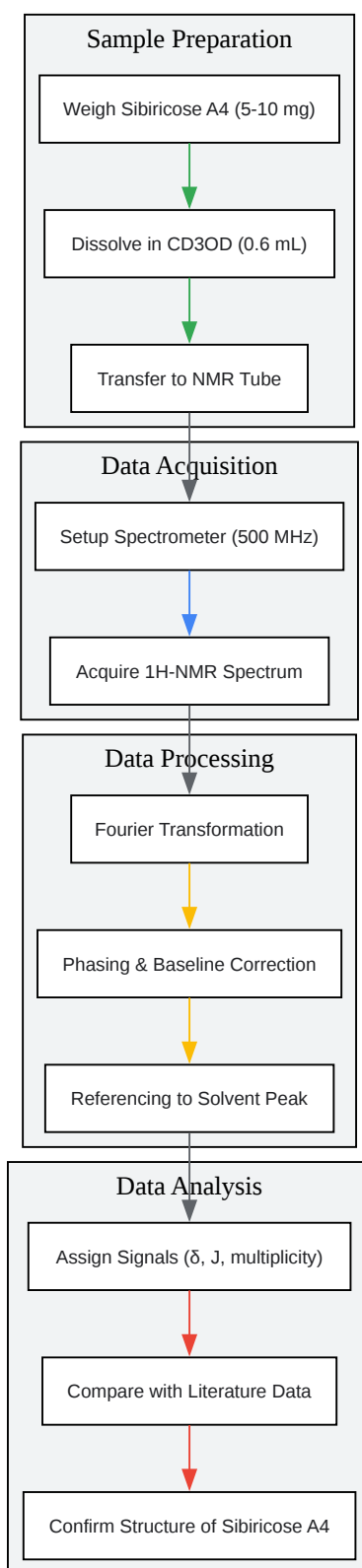
Procedure:

- Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the FID, followed by Fourier transformation.
- Phasing: Manually phase the spectrum to obtain a flat baseline.
- Baseline Correction: Apply a polynomial baseline correction to the entire spectrum.
- Referencing: Calibrate the chemical shift scale by setting the residual solvent peak of CD_3OD to 3.31 ppm.

- Integration: Integrate all signals to determine the relative number of protons.
- Peak Picking: Identify and list the chemical shifts, multiplicities, and coupling constants for all relevant peaks.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the ^1H -NMR characterization of **Sibiricose A4**, from sample preparation to final data analysis and structural confirmation.



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Caption: Workflow for the ^1H -NMR characterization of **Sibiricose A4**.

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